molecular formula C14H14ClN3O3 B2360383 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 303997-36-6

2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No. B2360383
CAS RN: 303997-36-6
M. Wt: 307.73
InChI Key: CTHPDJDCCNRKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, or CCTMP, is an organic compound that has been used in laboratory experiments for many years. CCTMP is a derivative of the triazole family, which is a group of heterocyclic compounds with five-membered rings containing two nitrogen atoms. CCTMP has been extensively studied due to its potential therapeutic applications, as well as its potential for use as a synthetic intermediate in the laboratory.

Scientific Research Applications

Pharmaceutical Drug Development

The 1,2,4-triazole moiety is a common pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds and dipole interactions with biological receptors . Compounds containing this moiety, such as the one , are often explored for their potential as pharmaceutical agents. They can be designed to interact with specific enzymes or receptors, leading to the development of new drugs with applications in treating diseases like cancer, microbial infections, and more.

Antimicrobial Agents

The triazole ring system is known to possess antimicrobial properties. Derivatives of 1,2,4-triazole have been used to create compounds that exhibit antibacterial and antifungal activities . This particular compound could be synthesized and tested against various strains of bacteria and fungi to assess its efficacy as an antimicrobial agent.

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-2-(1,2,4-triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-14(2,18-9-16-8-17-18)13(20)21-7-12(19)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPDJDCCNRKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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